molecular formula C16H15F3N2O3 B6965354 N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide

N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide

Cat. No.: B6965354
M. Wt: 340.30 g/mol
InChI Key: VWJPZYJGEPJHQP-UHFFFAOYSA-N
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Description

N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide is a synthetic organic compound characterized by its unique trifluoroethoxy and pyridinyl groups

Properties

IUPAC Name

N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-11-4-5-13(14(7-11)24-10-16(17,18)19)21-15(22)9-23-12-3-2-6-20-8-12/h2-8H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJPZYJGEPJHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CN=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide typically involves multiple steps. One common method includes the reaction of 4-methyl-2-(2,2,2-trifluoroethoxy)aniline with 2-chloro-3-pyridinecarboxylic acid under basic conditions to form the desired amide linkage. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and trifluoroethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The pyridinyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridinylmethylthio-imidazole
  • N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridinylmethylthio-pyrimidine
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles

Uniqueness

N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances its stability and lipophilicity, while the pyridinyl group provides opportunities for diverse chemical modifications and interactions .

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